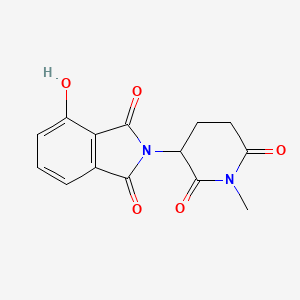

4-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Descripción general

Descripción

4-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a complex organic compound with the molecular formula C14H12N2O5 and a molecular weight of 288.26 g/mol . This compound is a derivative of thalidomide, featuring an alcohol group. It is known for its role as a ligand for E3 ligase, which ubiquitinylates proteins, thus committing their fate to proteolytic destruction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in isopropanol (IPA) and water as solvents at reflux, using SiO2-tpy-Nb as a catalyst to obtain the final products with moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the processes likely involve similar condensation reactions on a larger scale, with optimizations for yield and purity. The use of preparative thin-layer chromatography (TLC) on silica gel with appropriate mixtures of petroleum ether and ethyl acetate is a common purification method .

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and carbonyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Aplicaciones Científicas De Investigación

4-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione involves its function as a ligand for E3 ligase. This interaction leads to the ubiquitination of target proteins, marking them for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for maintaining cellular protein homeostasis .

Comparación Con Compuestos Similares

Similar Compounds

2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione: An intermediate in the synthesis of thalidomide derivatives.

2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione: A functionalized cereblon ligand for the development of thalidomide-based PROTACs.

Uniqueness

4-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its role as a ligand for E3 ligase and its potential therapeutic applications set it apart from other similar compounds .

Actividad Biológica

4-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, also known by its CAS number 2244568-06-5, is a complex organic compound with significant biological activity. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N2O5, with a molecular weight of 288.26 g/mol. Its structure features a hydroxyl group and a dioxopiperidine moiety, contributing to its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2244568-06-5 |

| Molecular Formula | C14H12N2O5 |

| Molecular Weight | 288.26 g/mol |

The primary mechanism of action for this compound involves its role as a ligand for E3 ubiquitin ligases. This interaction promotes the ubiquitination of target proteins, leading to their degradation by the proteasome. This process is crucial in regulating various cellular functions and maintaining protein homeostasis, particularly in cancer cells where protein levels can be dysregulated.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

1. Anticancer Properties:

- In vitro studies suggest that this compound can induce apoptosis in various cancer cell lines by modulating pathways associated with cell survival and death. For instance, it has been shown to enhance the efficacy of other chemotherapeutic agents by sensitizing resistant cancer cells.

2. Impact on Protein Degradation:

- The compound's ability to act as an E3 ligase ligand positions it as a potential therapeutic agent in diseases characterized by abnormal protein accumulation, such as multiple myeloma and other malignancies .

3. Neuroprotective Effects:

- Preliminary studies indicate that derivatives of this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases like Parkinson's disease. The modulation of mitochondrial function and oxidative stress responses are areas of ongoing research .

Case Studies

Several studies have explored the biological effects of this compound:

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various isoindoline derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range .

Study 2: E3 Ligase Interaction

Research conducted at a leading university focused on the interaction between this compound and specific E3 ligases involved in protein degradation pathways. The findings suggested that it effectively promoted ubiquitination of target proteins linked to cell cycle regulation and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Mechanism of Action | Notable Activity |

|---|---|---|

| 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline | E3 Ligase Ligand | Anticancer activity |

| 2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline | Modulates protein degradation pathways | Potential use in targeted protein degradation therapies |

Propiedades

IUPAC Name |

4-hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c1-15-10(18)6-5-8(13(15)20)16-12(19)7-3-2-4-9(17)11(7)14(16)21/h2-4,8,17H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFPLJSQQAPUSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.